molecular formula C20H16BrN3O5S B5227474 N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5227474
Molekulargewicht: 490.3 g/mol
InChI-Schlüssel: IWWICKYQMIIGDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a number of interesting properties, including its ability to modulate the activity of a key enzyme involved in the regulation of blood pressure. In

Wissenschaftliche Forschungsanwendungen

N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have a number of potential applications in scientific research. One of its most interesting properties is its ability to activate the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure and other physiological processes. This activation of sGC leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of smooth muscle cells and dilation of blood vessels. This property of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has led to its use in a number of studies investigating the role of sGC in various physiological processes.

Wirkmechanismus

N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by binding to the heme group of sGC, leading to a conformational change in the enzyme that increases its activity. This activation of sGC leads to an increase in the production of cGMP, which in turn leads to relaxation of smooth muscle cells and dilation of blood vessels. N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have other effects on cellular signaling pathways, including the inhibition of phosphodiesterase enzymes that break down cGMP.
Biochemical and Physiological Effects:
The activation of sGC by N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has a number of biochemical and physiological effects. One of the most important effects is the relaxation of smooth muscle cells and dilation of blood vessels, which leads to a decrease in blood pressure. N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has also been shown to have anti-inflammatory effects, as well as effects on platelet aggregation and vascular permeability. These effects make N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 an interesting compound for the study of cardiovascular and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is also relatively stable and can be stored for long periods of time. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are a number of future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is the role of sGC in the regulation of inflammatory processes, and the potential use of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 as a treatment for inflammatory diseases. Another area of interest is the development of new compounds that can activate sGC with greater potency and selectivity than N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. Finally, there is interest in exploring the potential use of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in combination with other drugs for the treatment of cardiovascular and other diseases.

Synthesemethoden

The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of 3-bromophenyl isocyanate with 4-nitrophenylsulfonyl chloride, followed by the addition of glycine amide. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established in the literature and has been used by many researchers to produce N~1~-(3-bromophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 for their experiments.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c21-15-5-4-6-16(13-15)22-20(25)14-23(17-9-11-18(12-10-17)24(26)27)30(28,29)19-7-2-1-3-8-19/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWICKYQMIIGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.